molecular formula C21H19N3OS B11200852 N-(2,5-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

N-(2,5-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B11200852
M. Wt: 361.5 g/mol
InChI Key: OZJZIDWIHPTIAI-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide typically involves a multi-step process:

    Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of a thioamide with an α-haloketone under basic conditions to form the imidazo[2,1-b]thiazole core.

    Substitution Reaction: The phenyl group is introduced via a nucleophilic substitution reaction using a suitable phenyl halide.

    Acetamide Formation: The final step involves the acylation of the imidazo[2,1-b]thiazole derivative with 2,5-dimethylphenylamine to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and imidazo[2,1-b]thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Phenyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the development of novel materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-2-(6-methylimidazo[2,1-b]thiazol-3-yl)acetamide
  • N-(2,5-dimethylphenyl)-2-(6-ethylimidazo[2,1-b]thiazol-3-yl)acetamide

Uniqueness

N-(2,5-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide is unique due to the presence of the phenyl group at the 6-position of the imidazo[2,1-b]thiazole ring. This structural feature may confer distinct electronic and steric properties, influencing its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H19N3OS

Molecular Weight

361.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide

InChI

InChI=1S/C21H19N3OS/c1-14-8-9-15(2)18(10-14)22-20(25)11-17-13-26-21-23-19(12-24(17)21)16-6-4-3-5-7-16/h3-10,12-13H,11H2,1-2H3,(H,22,25)

InChI Key

OZJZIDWIHPTIAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4

Origin of Product

United States

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